molecular formula C13H11NO4S B1272351 2'-Sulfamoyl-biphenyl-4-carboxylic acid CAS No. 352615-90-8

2'-Sulfamoyl-biphenyl-4-carboxylic acid

Numéro de catalogue: B1272351
Numéro CAS: 352615-90-8
Poids moléculaire: 277.3 g/mol
Clé InChI: LYHKPAIFSGHBPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2’-Sulfamoyl-biphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H11NO4S. It is characterized by the presence of a sulfamoyl group attached to the biphenyl structure, which also contains a carboxylic acid group. This compound is a white solid and is used in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2’-Sulfamoyl-biphenyl-4-carboxylic acid can be synthesized through a series of chemical reactions involving starting materials such as biphenyl derivatives. One common method involves the sulfonation of biphenyl followed by carboxylation. The reaction conditions typically include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 2’-Sulfamoyl-biphenyl-4-carboxylic acid often involves large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. Safety measures are also crucial to handle the reactive intermediates and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2’-Sulfamoyl-biphenyl-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted biphenyl derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Applications De Recherche Scientifique

2’-Sulfamoyl-biphenyl-4-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2’-Sulfamoyl-biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 2’-Aminosulfonyl-biphenyl-4-carboxylic acid
  • 4-(2-Sulfamoylphenyl)benzoic acid
  • 2’-Sulphamoyl-[1,1’-biphenyl]-4-carboxylic acid

Uniqueness

2’-Sulfamoyl-biphenyl-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

2'-Sulfamoyl-biphenyl-4-carboxylic acid (CAS No. 352615-90-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes, which is crucial for its therapeutic potential. Its structural properties allow it to interact with enzyme active sites, thereby modulating their activity. Such inhibition can be beneficial in treating various diseases where enzyme dysregulation is a factor.

Key Enzymatic Targets

  • Carbonic Anhydrases : These enzymes are involved in various physiological processes, including respiration and acid-base balance. Inhibition by this compound may have implications in conditions such as glaucoma and certain types of cancer.
  • Matrix Metalloproteinases (MMPs) : These enzymes play a role in extracellular matrix remodeling and are implicated in cancer metastasis. The inhibition of MMPs could potentially reduce tumor invasiveness.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. This activity may be attributed to its ability to disrupt microbial metabolic processes or inhibit essential enzymes required for bacterial survival.

Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, and compounds that can mitigate inflammatory responses are of significant interest in therapeutic research.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : In laboratory settings, the compound has shown promising results in inhibiting the growth of specific bacterial strains, indicating its potential as an antibiotic agent.
  • Animal Models : Research involving animal models has demonstrated that treatment with this compound can lead to reduced markers of inflammation and improved outcomes in models of disease characterized by excessive inflammatory responses.
  • Mechanistic Studies : Detailed investigations into the mechanism of action have revealed that the compound interacts with target enzymes through competitive inhibition, which is critical for understanding its pharmacological profile.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds known for their biological effects:

Compound NameBiological ActivityMechanism of Action
2-Aminobenzene sulfonamideAntibacterialInhibition of bacterial folate synthesis
SulfanilamideAntimicrobialCompetitive inhibition of dihydropteroate synthase
4-Aminobenzoic acidAnti-inflammatoryCOX inhibition

Propriétés

IUPAC Name

4-(2-sulfamoylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c14-19(17,18)12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHKPAIFSGHBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375221
Record name 2'-Sulfamoyl-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352615-90-8
Record name 2'-Sulfamoyl-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352615-90-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Bromobenzenesulfonamide (800 mg) and 4-carboxyphenylboronic acid (563 mg) were suspended in a mixed solvent of toluene (5 ml) and water (5 ml). Tetrakis(triphenylphosphine)palladium (392 mg) and anhydrous sodium carbonate (1.08 g) were successively added to the suspension, and the mixture was heated under reflux overnight. After the reaction mixture was cooled to room temperature, diethyl ether and water were added to conduct liquid separation. The resultant organic layer was extracted twice with water. The resultant water layers were all combined, and 12N hydrochloric acid was added to this solution to acidify it. The solution was concentrated to about 20 ml under reduced pressure. Colorless powder deposited was collected by filtration and dried under reduced pressure to obtain the title compound (539 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
563 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.08 g
Type
reactant
Reaction Step Four
Quantity
392 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

2-Bromobenzenesulfonamide (800 mg) and 4-carboxyphenyl boronic acid (563 mg) were suspended in a solvent mixture of toluene (5 mL) and water (5 mL). To the reaction mixture, tetrakis(triphenylphosphine)palladium (392 mg) and sodium carbonate anhydrate (1.08 g) were sequentially added, and the resultant mixture was heated under reflux overnight. The resultant mixture was cooled to room temperature, and diethyl ether and water were added thereto for partitioning the mixture. The organic layer was extracted twice with water. All the resultant aqueous layers were combined together, and 12N aqueous hydrochloric acid was added thereto to acidfy. The mixture was concentrated to about 20 mL under reduced pressure, and the precipitated colorless powder was recovered by filtration, followed by drying under reduced pressure, to thereby give the title compound (539 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
563 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.08 g
Type
reactant
Reaction Step Four
Quantity
392 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.